Cas no 2034372-06-8 (6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)
![6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione structure](https://www.kuujia.com/scimg/cas/2034372-06-8x500.png)
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
- 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
-
- Inchi: 1S/C18H16FN5O3/c19-11-2-3-14-13(10-11)16(25)24(18(27)22-14)12-4-8-23(9-5-12)17(26)15-20-6-1-7-21-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,27)
- InChI Key: RTTOMXVLWUABPS-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(N(C(N2)=O)C1CCN(C(C2N=CC=CN=2)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 604
- XLogP3: 1.1
- Topological Polar Surface Area: 95.5
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2270-10μmol |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-2mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-10mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-2μmol |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-5μmol |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-15mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-5mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-2270-1mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-2270-4mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-2270-3mg |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2034372-06-8 | 3mg |
$94.5 | 2023-09-08 |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Introduction to 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2034372-06-8)
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinazoline scaffold, which is well-documented for its role in medicinal chemistry as a core structure in various therapeutic agents. The presence of a fluorine atom at the 6-position and a pyrimidine moiety linked to a piperidine ring introduces additional complexity, which can influence both the electronic properties and the metabolic stability of the molecule.
The CAS number 2034372-06-8 provides a unique identifier for this chemical entity, facilitating its recognition and differentiation from other compounds in scientific literature and databases. The systematic naming of this compound reflects its intricate architecture, highlighting key functional groups such as the carbonyl-substituted pyrimidine and the tetrahydroquinazoline core. This level of detail is crucial for researchers involved in drug discovery and development, as it ensures precise communication and reproducibility in experimental protocols.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione and biological targets. The fluorine atom, for instance, is known to enhance binding affinity by increasing lipophilicity and metabolic stability, while the pyrimidine-piperidine linkage may contribute to favorable pharmacokinetic properties. These features make this compound an attractive candidate for further exploration in the development of novel therapeutic agents.
In the context of modern drug design, quinazoline derivatives have been extensively studied for their potential applications in oncology, anti-inflammatory diseases, and infectious disorders. The specific substitution pattern of 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione positions it as a promising candidate for modulating key biological pathways. For instance, quinazoline-based compounds have shown inhibitory effects on enzymes such as tyrosine kinases and DNA topoisomerases, which are often implicated in cancer progression.
The integration of machine learning algorithms into virtual screening processes has accelerated the identification of lead compounds like 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione. By leveraging large datasets and predictive models, researchers can rapidly assess the potential efficacy and safety profiles of new molecules before moving into costly wet-lab experiments. This high-throughput approach has been instrumental in optimizing synthetic routes and improving yields for complex heterocyclic compounds.
Experimental validation of computational predictions has further solidified the interest in 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione. In vitro studies have demonstrated its ability to interact with specific protein targets with high affinity and selectivity. These interactions are critical for understanding mechanism of action and predicting off-target effects. Additionally, preclinical studies in animal models have provided insights into its pharmacokinetic behavior and potential therapeutic window.
The synthesis of 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired heterocyclic framework efficiently.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug candidates often leads to improved pharmacological properties including enhanced binding affinity, reduced metabolic degradation, and increased bioavailability. In 6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-ytl]-1, 23, 34-tetrahydroquinazoline -24 -dione, the fluorine atom at the 6-position likely contributes to these desirable characteristics, making it a valuable feature for further optimization.
As research continues to evolve, so do the tools available for studying complex molecules like 6-fluoro -3 [ 11 - ( pyrimidine - 22 - carbonyl ) piperidin -44 - ytl ] -12 , 34 - tetrahy droquin azo line -24 - dione。 Next-generation sequencing technologies, single-cell analysis, and advanced imaging techniques are providing unprecedented insights into how these compounds interact with biological systems at multiple levels。 This wealth of information will undoubtedly drive new discoveries and therapeutic applications.
The future prospects for 6-fluoro -33 [11 -( py rim id ine -22 - carb on y l ) p iper id ine -44 - ytl ] -12 ,34-tetra hydro quin azo line -24-dione are promising , with ongoing studies exploring its potential in treating various diseases。 Collaborative efforts between academia , industry , and regulatory agencies will be essential to translate these findings into safe , effective therapies that benefit patients worldwide。
2034372-06-8 (6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione) Related Products
- 4770-00-7(3-cyano-4-nitroindole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)




